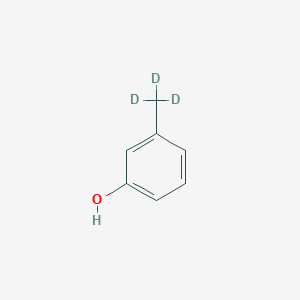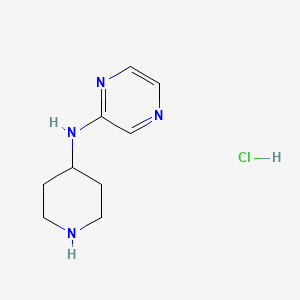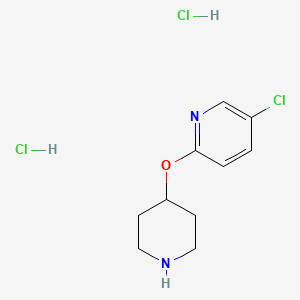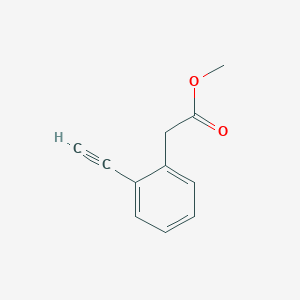
Methyl 2-(2-ethynylphenyl)acetate
Overview
Description
Methyl 2-(2-ethynylphenyl)acetate: is a chemical compound with the molecular formula C₁₁H₁₀O₂. It is a derivative of phenylacetic acid where an ethynyl group is attached to the second carbon of the benzene ring, and a methyl ester group is attached to the carboxylic acid function. This compound is of interest in various scientific research applications due to its unique structure and reactivity.
Synthetic Routes and Reaction Conditions:
From 2-Ethynylbenzaldehyde: The compound can be synthesized by reacting 2-ethynylbenzaldehyde with methyl formate in the presence of a strong base such as sodium methoxide.
From 2-Ethynylbenzoic Acid: Another method involves the esterification of 2-ethynylbenzoic acid using methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods: The industrial production of this compound typically involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as distillation to remove any impurities.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group, resulting in different structural isomers.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethynyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are typical reagents.
Substitution: Various nucleophiles such as halides or amines can be used, often in the presence of a base.
Major Products Formed:
Oxidation: 2-(2-ethynylphenyl)acetic acid or 2-(2-ethynylphenyl)acetone.
Reduction: 2-(2-ethylphenyl)acetate.
Substitution: Various substituted phenylacetates depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 2-(2-ethynylphenyl)acetate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and as a precursor for bioactive molecules. Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of pharmaceuticals that target specific diseases. Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which Methyl 2-(2-ethynylphenyl)acetate exerts its effects depends on the specific biological target. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved are often elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Methyl 2-(2-propynyl)phenylacetate: Similar structure but with a propynyl group instead of an ethynyl group.
Methyl 2-(2-vinyl)phenylacetate: Contains a vinyl group instead of an ethynyl group.
Methyl 2-(2-phenylethynyl)acetate: Contains a phenylethynyl group instead of a simple ethynyl group.
Uniqueness: Methyl 2-(2-ethynylphenyl)acetate is unique due to its ethynyl group, which imparts different reactivity and potential biological activity compared to similar compounds. Its ability to undergo specific reactions and form unique products makes it valuable in various applications.
Properties
IUPAC Name |
methyl 2-(2-ethynylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-3-9-6-4-5-7-10(9)8-11(12)13-2/h1,4-7H,8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWROZWGTVXDSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=CC=C1C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672075 | |
| Record name | Methyl (2-ethynylphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
637348-19-7 | |
| Record name | Methyl (2-ethynylphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
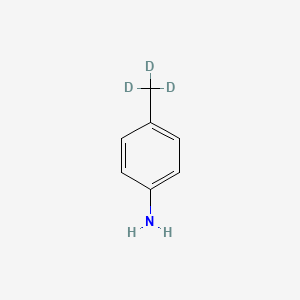
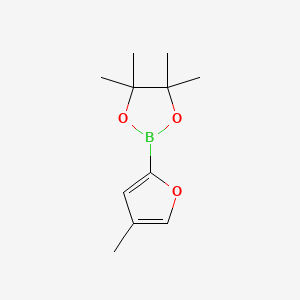
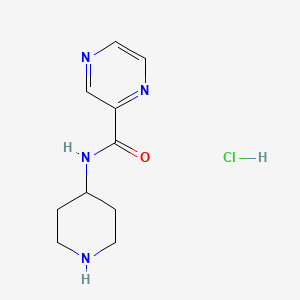
![3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1418779.png)
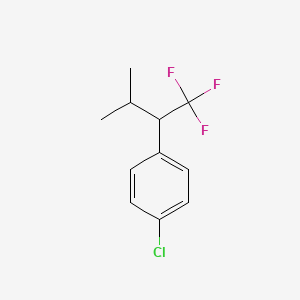
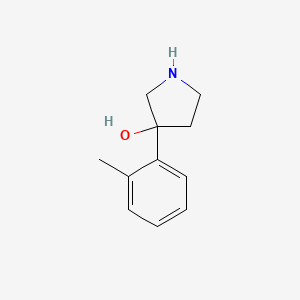
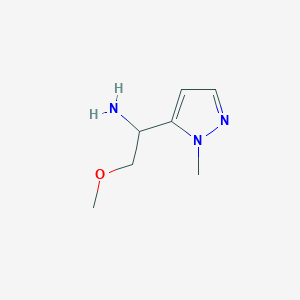

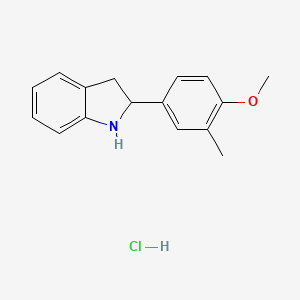
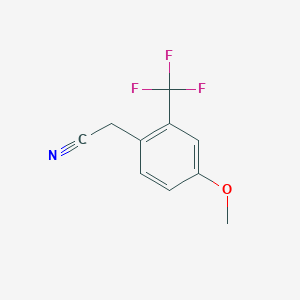
![tert-butyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate](/img/structure/B1418792.png)
